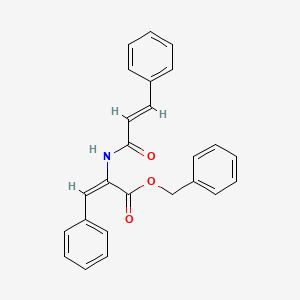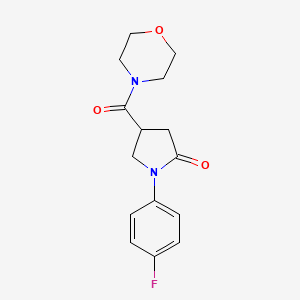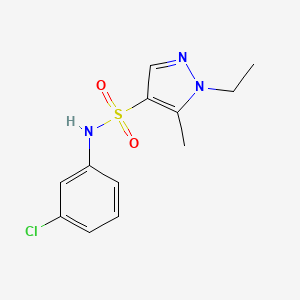![molecular formula C20H21N5O B5337566 2-cyclopropyl-N,4-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]pyrimidine-5-carboxamide](/img/structure/B5337566.png)
2-cyclopropyl-N,4-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-N,4-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]pyrimidine-5-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is a G protein-coupled receptor that is expressed on the surface of various immune cells, including T cells, B cells, and dendritic cells. CPI-444 has been shown to have potential as an immunotherapy for cancer, as it can enhance the anti-tumor immune response by blocking the immunosuppressive effects of adenosine.
Mechanism of Action
2-cyclopropyl-N,4-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]pyrimidine-5-carboxamide blocks the adenosine A2A receptor, which is known to have immunosuppressive effects on immune cells. By blocking this receptor, this compound can enhance the anti-tumor immune response by allowing immune cells to attack cancer cells more effectively.
Biochemical and Physiological Effects:
This compound has been shown to increase the production of pro-inflammatory cytokines, such as interferon gamma and tumor necrosis factor alpha, in immune cells. It has also been shown to decrease the production of immunosuppressive cytokines, such as interleukin-10. These effects suggest that this compound can enhance the anti-tumor immune response by shifting the balance of cytokines towards a more pro-inflammatory state.
Advantages and Limitations for Lab Experiments
One advantage of using 2-cyclopropyl-N,4-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]pyrimidine-5-carboxamide in lab experiments is that it can enhance the anti-tumor immune response, which can be useful for studying the interactions between immune cells and cancer cells. However, one limitation is that this compound only targets the adenosine A2A receptor, and there may be other immunosuppressive pathways that are not affected by this inhibitor.
Future Directions
There are several future directions for the development of 2-cyclopropyl-N,4-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]pyrimidine-5-carboxamide as an immunotherapy for cancer. One direction is to test this compound in combination with other immunotherapies, such as checkpoint inhibitors and CAR-T cell therapy. Another direction is to identify biomarkers that can predict which patients are most likely to respond to this compound. Additionally, there is a need to develop more potent and selective inhibitors of the adenosine A2A receptor that can overcome the limitations of this compound.
Synthesis Methods
The synthesis of 2-cyclopropyl-N,4-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]pyrimidine-5-carboxamide involves several steps, including the reaction of 2-cyclopropyl-4-methylpyrimidine with 2-bromo-1-(1H-pyrazol-1-yl)benzene, followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal. The final step involves the reaction of the intermediate with 5-carboxamido-1,2,4-triazole.
Scientific Research Applications
2-cyclopropyl-N,4-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]pyrimidine-5-carboxamide has been the subject of several preclinical and clinical studies for the treatment of cancer. In preclinical studies, this compound has been shown to enhance the anti-tumor immune response and inhibit tumor growth in various mouse models of cancer. In clinical studies, this compound has been tested in combination with other immunotherapies, such as anti-PD-1 antibodies, in patients with advanced solid tumors.
Properties
IUPAC Name |
2-cyclopropyl-N,4-dimethyl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-14-17(12-21-19(23-14)15-8-9-15)20(26)24(2)13-16-6-3-4-7-18(16)25-11-5-10-22-25/h3-7,10-12,15H,8-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOHYDPICWBBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N(C)CC2=CC=CC=C2N3C=CC=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1-azepanyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5337483.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5337501.png)

![(3R*,3aR*,7aR*)-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5337513.png)



![1-methyl-N-{3-[N-(2-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5337536.png)
![N-isopropyl-5-[(2-methylphenoxy)methyl]-2-furamide](/img/structure/B5337559.png)
![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5337565.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-7-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5337576.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5337586.png)
![N-ethyl-N-(2-hydroxyethyl)-6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5337592.png)
